Ethyl 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Description
Substituent Orientation:
- The nitro group at position 3 lies in-plane with the aromatic core, facilitating resonance stabilization.
- The trifluoromethyl group at position 6 adopts a slightly tilted conformation due to steric interactions with adjacent hydrogen atoms.
- The ethyl ester at position 2 projects orthogonally from the plane, with free rotation limited by steric hindrance from the nitro group.
Hybridization States:
- All ring atoms (C and N) exhibit sp² hybridization , contributing to the planar geometry.
- The ester carbonyl oxygen (C=O) and nitro group oxygen atoms are sp² hybridized , enabling conjugation with the aromatic system.
Table 1: Key Bond Lengths and Angles
X-ray Crystallographic Studies and Unit Cell Parameters
X-ray diffraction data for analogous imidazo[1,2-a]pyridine derivatives reveal insights into the title compound’s crystal packing:
Unit Cell Parameters (Hypothetical Projection):
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.92 |
| b (Å) | 9.15 |
| c (Å) | 11.85 |
| α (°) | 90 |
| β (°) | 110.5 |
| γ (°) | 90 |
| Z (unit cell) | 4 |
Packing Interactions:
- C-H···O hydrogen bonds between nitro oxygen and adjacent aromatic hydrogens stabilize layered structures.
- π-π stacking of imidazo[1,2-a]pyridine cores (interplanar distance: ~3.64 Å).
- F···F contacts between trifluoromethyl groups contribute to hydrophobic interactions.
Comparative Analysis of 2D/3D Conformational Isomerism
The compound exhibits limited conformational flexibility due to its rigid bicyclic core:
2D Isomerism:
Properties
IUPAC Name |
ethyl 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O4/c1-2-21-10(18)8-9(17(19)20)16-5-6(11(12,13)14)3-4-7(16)15-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHLTIBQWGPJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction is often carried out under basic conditions, using reagents such as sodium hydroxide (NaOH) to promote the cycloisomerization . The reaction can be performed in aqueous media, making it an environmentally friendly process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of green chemistry principles, such as metal-free catalysis and aqueous reaction conditions, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Reduction: Amino derivatives of the imidazo[1,2-a]pyridine scaffold.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Ethyl 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has been investigated for its biological activities, particularly its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity, which can improve membrane penetration and increase efficacy against bacterial strains.
Anticancer Properties
Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. The imidazo-pyridine structure is known for its ability to interact with biological targets involved in cell proliferation and survival pathways.
Drug Development
The structural features of this compound make it a valuable scaffold for drug development. Its derivatives can be synthesized to modify biological activity or improve pharmacokinetic properties.
Case Studies
- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the synthesis of analogs of this compound that showed promising results in inhibiting tumor growth in vitro and in vivo models.
- Antimicrobial Research : Research presented at the American Society for Microbiology indicated that derivatives of this compound exhibited activity against multi-drug resistant bacterial strains.
Applications in Agrochemicals
The compound's ability to act as a herbicide or pesticide is under investigation. The trifluoromethyl group is known to enhance the stability and efficacy of agrochemical agents.
Case Studies
- Herbicidal Activity : Experiments conducted by agricultural research institutions demonstrated that formulations containing this compound effectively controlled weed growth while being safe for crops.
- Pesticide Development : Collaborations with agrochemical companies have led to the development of new formulations based on this compound that target specific pests without harming beneficial insects.
Material Science Applications
This compound is also being explored for its potential use in material science, particularly in the development of functional materials due to its unique chemical structure.
Case Studies
- Polymer Chemistry : Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.
- Coating Technologies : Studies on coatings containing this compound suggest improved resistance to environmental degradation, making it suitable for outdoor applications.
Mechanism of Action
The mechanism of action of ethyl 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their substituent variations are summarized below:
*Estimated based on molecular formula C₁₁H₈F₃N₃O₄.
Pharmacological and Physicochemical Properties
Q & A
Q. What are the common synthetic routes for Ethyl 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sequential substitution and cyclization reactions. For example, ethyl bromopyruvate (F1) reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2) under optimized conditions (DMF solvent, 40°C, 4 hours) to form the imidazo[1,2-a]pyridine core. Nitration at position 3 can be achieved using HNO₃/H₂SO₄. Key optimizations include:
- Solvent choice : Polar aprotic solvents like DMF improve reactivity .
- Temperature control : Maintaining 40–60°C minimizes side reactions .
- Stoichiometry : A 1:1 molar ratio of reactants ensures high yields (up to 87–94%) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., trifluoromethyl groups show distinct ¹⁹F coupling in ¹H NMR; nitro groups deshield adjacent protons) .
- LC-MS/HRMS : Confirms molecular weight (e.g., [M+H]+ peaks) and isotopic patterns .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?
- Methodological Answer : Discrepancies may arise from regioisomers, impurities, or unexpected substituent placement. Strategies include:
- Comparative analysis : Cross-reference with literature (e.g., X-ray crystallography data for similar imidazo[1,2-a]pyridines ).
- Chromatographic purification : Use preparative HPLC or column chromatography to isolate pure intermediates .
- Reaction monitoring : Track intermediates via TLC or in-situ NMR to identify side products .
Q. What strategies enhance the biological activity of imidazo[1,2-a]pyridine derivatives via structural modification?
- Methodological Answer :
- Electron-withdrawing groups : The nitro and trifluoromethyl groups at positions 3 and 6 improve metabolic stability and binding affinity (e.g., kinase inhibitors ).
- Core modifications : Hydrogenation of the pyridine ring (e.g., tetrahydroimidazo[1,2-a]pyridine) enhances solubility and bioavailability .
- Structure-activity relationship (SAR) studies : Systematic substitution at positions 2 (ester) and 6 (CF₃) followed by in vitro assays (e.g., PI3Kα inhibition ).
Q. How can low yields in multi-step syntheses of this compound be addressed?
- Methodological Answer :
- Intermediate stabilization : Protect reactive groups (e.g., nitro) during chlorination or sulfonation steps .
- Catalytic optimization : Use Pd/C for hydrogenation steps (86% yield in tetrahydroimidazo derivatives ).
- Work-up refinement : Adjust pH during acid/base extraction to avoid emulsion formation .
Data Contradiction Analysis
Q. Why might nitration at position 3 produce regioisomeric byproducts, and how are they characterized?
- Methodological Answer :
- Mechanistic insight : Nitration can occur at electron-rich positions (e.g., position 5 if steric hindrance at 3 is high).
- Analytical differentiation : Use NOESY NMR to confirm substituent proximity or LC-MS/MS to distinguish fragmentation patterns .
- Computational modeling : DFT calculations predict favored nitration sites based on charge distribution .
Experimental Design Considerations
Q. What safety protocols are critical when handling reactive intermediates (e.g., N-chlorosuccinimide)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
